![molecular formula C8H18N2 B1320007 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine CAS No. 884504-74-9](/img/structure/B1320007.png)
1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine” is a derivative of pyrrolidine, which is a basic nitrogenous heterocycle. Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique structural properties and reactivity .
Chemical Reactions Analysis
Pyrrolidine derivatives are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions. The specific reactions that “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine” can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine”, we can predict that it would be a liquid at room temperature . Its boiling point is predicted to be around 158.6°C .Scientific Research Applications
Antipsychotic Properties
Research indicates that derivatives of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine demonstrate potent antidopaminergic properties, particularly as inhibitors of [3H]spiperone binding in rat striatal membranes. These compounds have shown effectiveness in inhibiting apomorphine-induced behavioural responses in vivo, comparable to established antipsychotics like haloperidol and raclopride (Högberg, Ström, Hall, & Ögren, 1990).
Electro-Optic Materials
A derivative, specifically a diethanolaminomethyl-functionalized variant, has been synthesized for use in nonlinear optical/electro-optic applications. These materials form highly transparent nonlinear optical/electro-optic multilayers, demonstrating significant potential in this field (Facchetti et al., 2003).
Anticancer Properties
Carbazole derivatives of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine have been evaluated for their genotoxic and epigenetic properties on human breast adenocarcinoma cells. These compounds show promise as anticancer agents and chemical probes, exhibiting capabilities to restore p53 signaling in certain cancer cells (Luparello et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, methods involving pre-column derivatization of 1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine have been developed for high-performance liquid chromatography (HPLC). These methods aid in determining the enantiomeric purity of the compound, crucial for quality control in pharmaceuticals (Wang et al., 2015).
Mechanism of Action
- Pyrrolidine derivatives, like our compound, often interact with proteins involved in various cellular processes. Docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin (PDB ID: 1SA1) as a potential mechanism underlying anticancer activity .
Target of Action
Future Directions
The study of pyrrolidine derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery . Future research could explore the biological activity of “1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine” and other similar compounds, as well as develop more efficient methods for their synthesis.
properties
IUPAC Name |
1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10-5-4-8(7-10)6-9-2/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDGCOCEWURBCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592068 |
Source
|
Record name | 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine | |
CAS RN |
884504-74-9 |
Source
|
Record name | 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.